tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Overview
Description
“tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications
Hydrogen-Bonded Structures
Research by Trilleras et al. (2008) studied hydrogen-bonded structures in compounds similar to tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. The study observed significant differences in hydrogen-bonded structures due to minor changes in remote substituents, highlighting the compound's potential in understanding molecular interactions and structural chemistry (Trilleras et al., 2008).
Synthesis and Evaluation as Protein Kinase Inhibitors
Vilkauskaitė et al. (2013) described a synthetic route towards pyridyl substituted pyrazolo[4,3-c]pyridines, including tert-Butyl variants. These compounds were evaluated for their potential as inhibitors of protein kinases, suggesting their use in therapeutic research and drug development (Vilkauskaitė et al., 2013).
Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) reported on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. They developed a tert-butyl pyrazolospirolactam core, which is structurally related to tert-Butyl 3-cyano-pyrazolo[4,3-c]pyridine derivatives. This research contributes to the development of new inhibitors with potential therapeutic applications (Huard et al., 2012).
Regioselectivity in Synthesis
Martins et al. (2012) conducted a comparative study on the regioselectivity of the synthesis of tert-butyl pyrazole derivatives. Their research provides insights into the synthesis process of related compounds, which is crucial for developing specific molecular structures with desired properties (Martins et al., 2012).
Microwave-Assisted Preparation
Nikulnikov et al. (2009) explored the microwave-assisted preparation of dihydropyrazolo[1,5-a]pyrazine diones using tert-butyl isocyanide. This method demonstrates the utility of tert-butyl compounds in facilitating efficient chemical synthesis, indicating their importance in advancing synthetic chemistry techniques (Nikulnikov et al., 2009).
Properties
IUPAC Name |
tert-butyl 3-cyano-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)10(6-13)15-14-9/h4-5,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMZWGSZOHMZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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